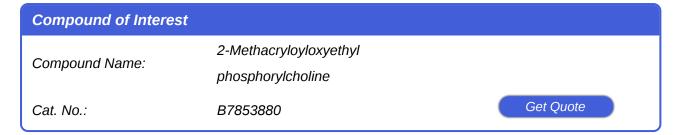


Fundamental interactions of MPC with biological systems

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An In-depth Technical Guide to the Fundamental Interactions of Micro/Nanoplastics with Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ubiquitous nature of micro- and nanoplastics (MPCs) in the environment has led to increasing concerns regarding their potential impact on human health.[1] As these particles infiltrate biological systems, they initiate a cascade of complex interactions at the cellular and molecular levels. This technical guide provides a comprehensive overview of the fundamental interactions between MPCs and biological systems, focusing on the core mechanisms of cellular uptake, the formation and role of the protein corona, and the principal pathways of toxicity, including oxidative stress, inflammation, and genotoxicity. This document synthesizes current research, presenting quantitative data in structured tables, detailing key experimental protocols, and illustrating complex biological pathways and workflows through diagrams to support researchers, scientists, and drug development professionals in this critical field.

Cellular Uptake and Intracellular Trafficking

The initial interaction between MPCs and biological systems occurs at the cellular membrane, leading to their internalization through various mechanisms. The specific pathway is largely

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dependent on the physicochemical properties of the particles, such as size, surface charge, and shape, as well as the cell type involved.[2][3]

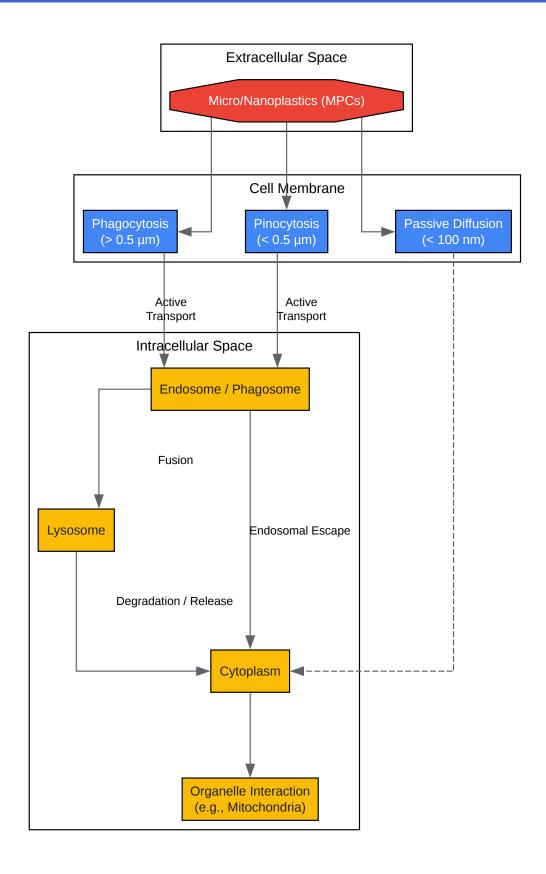
1.1. Mechanisms of Cellular Entry

The primary routes for MPC internalization are endocytosis and passive diffusion.[2]

- Active Transport (Endocytosis): This is the main pathway for particles ranging from nanometers to micrometers.[2]
 - Phagocytosis: Primarily carried out by specialized immune cells like macrophages, this process internalizes larger particles (>0.5 μm).[2]
 - Pinocytosis: This process internalizes smaller particles and extracellular fluid and is further divided into several mechanisms:
 - Macropinocytosis: Engulfs larger volumes of extracellular fluid and particles.
 - Clathrin-Mediated Endocytosis: A receptor-mediated pathway for many nanoparticles, typically up to ~150 nm.[3]
 - Caveolae-Mediated Endocytosis: Involves flask-shaped invaginations of the plasma membrane.[2]
- Passive Diffusion: Smaller nanoparticles (<100 nm) may be able to translocate directly across the cell membrane, a process influenced by their size and surface properties.[4][5]
 Studies have shown that an optimal size for efficient cellular uptake is around 50 nm.[3]

Once internalized, MPCs are typically enclosed within endosomes, which traffic within the cell and can fuse with lysosomes.[3][6] While some particles may be degraded or exocytosed, others can escape the endo-lysosomal pathway and enter the cytoplasm, potentially interacting with various organelles.[3][4]





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Fig. 1: MPC Cellular Uptake and Trafficking Pathways.



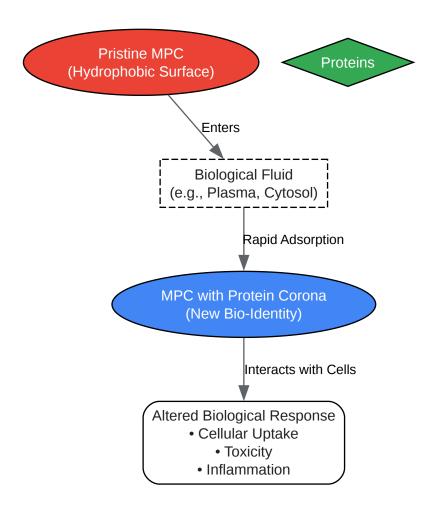
The Bio-Interface: Protein Corona Formation

When MPCs enter a biological fluid, they are immediately coated by a layer of biomolecules, primarily proteins, forming what is known as the "protein corona" (PC).[7][8] This corona effectively becomes the new bio-interface, altering the particle's original surface properties and significantly influencing its subsequent biological fate.[7][9]

The formation of the PC is a dynamic process influenced by the MPC's physicochemical properties (size, hydrophobicity, surface charge) and the composition of the surrounding biological medium.[7][8] The PC can:

- Alter Cellular Uptake: The PC can either enhance or decrease cellular internalization by interacting differently with cell surface receptors compared to the pristine particle.[9]
- Modulate Toxicity: The corona can mitigate cytotoxicity by masking the reactive surface of the MPC.[9] Conversely, it can sometimes enhance inflammatory responses.
- Influence Aggregation and Stability: The PC can stabilize MPCs in suspension, preventing aggregation and influencing their distribution within the body.[10]





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Fig. 2: Formation and Impact of the Protein Corona.

Core Mechanisms of MPC-Induced Toxicity

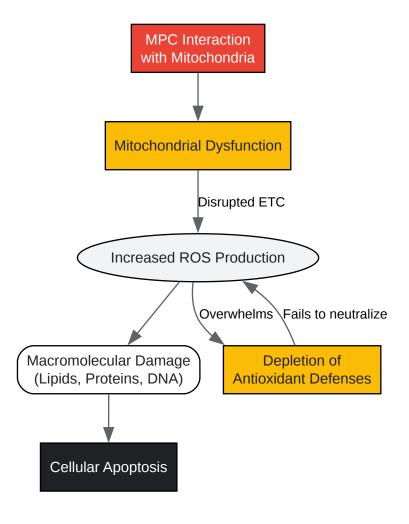
Following cellular uptake, MPCs can induce a range of adverse biological effects through several interconnected mechanisms.

3.1. Oxidative Stress and Mitochondrial Dysfunction

A primary mechanism of MPC toxicity is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. [1][11] MPCs can trigger ROS production through direct interaction with cellular components or by impairing mitochondrial function.[1][12] Mitochondria are a major source of cellular ROS, and MPC-induced damage to these organelles can lead to a vicious cycle of further ROS



generation and energy depletion.[13][14] This sustained oxidative stress can cause damage to lipids, proteins, and DNA, ultimately leading to cellular dysfunction and apoptosis.[1][11]



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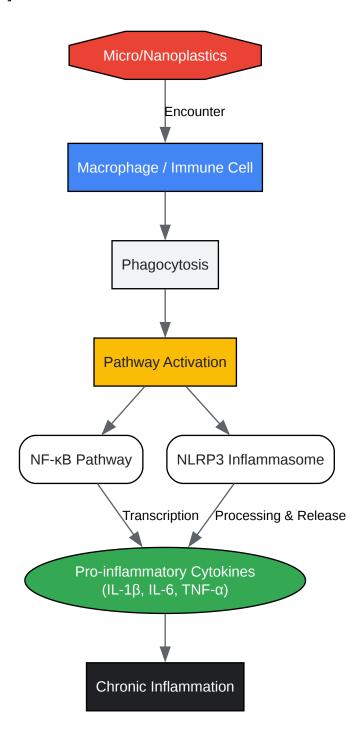
Fig. 3: MPC-Induced Oxidative Stress Pathway.

3.2. Inflammatory and Immune Response

MPCs are recognized by the immune system as foreign entities, triggering inflammatory responses.[15][16] Immune cells such as macrophages attempt to phagocytose MPCs, leading to their activation and the release of pro-inflammatory cytokines like Interleukin-1 β (IL-1 β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF- α).[1][15] This process can be mediated by the activation of key signaling pathways, including the NF- κ B pathway and the NLRP3 inflammasome.[1][16] While acute inflammation is a protective response, chronic



exposure to MPCs can lead to persistent, low-grade inflammation, which is a hallmark of many chronic diseases.[1][17]



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Fig. 4: MPC-Induced Inflammatory Signaling.

3.3. Genotoxicity



Genotoxicity, or damage to the genetic material within a cell, is another significant toxicological outcome of MPC exposure.[18][19] This damage can occur through two primary mechanisms:

- Indirect Genotoxicity: This is the most common route, where MPC-induced oxidative stress generates ROS that subsequently damage DNA, causing strand breaks or oxidative lesions (e.g., 8-oxoG).[1]
- Direct Genotoxicity: While less evidence exists for direct interaction with DNA in the nucleus, it remains a potential mechanism, especially for very small nanoparticles that could theoretically cross the nuclear membrane.[1][18]

DNA damage can lead to mutations, chromosomal aberrations, cell cycle arrest, and potentially carcinogenesis if the damage is not properly repaired.[1][4][19]

Quantitative Data on MPC Interactions

The biological effects of MPCs are highly dependent on their concentration, size, and polymer type. The following tables summarize quantitative data from various in vitro studies.

Table 1: Size- and Concentration-Dependent Cytotoxicity of Polystyrene (PS) MPCs | Cell Line | MPC Size | Concentration | Exposure Time | Effect Observed | Reference | | :--- | :--- | :--- | :--- | | Caco-2 | 50 nm | 50 μ g/mL | 48 h | Reduced cell proliferation |[6] | | HepG2 | 100-300 nm | >50 μ g/mL | 24 h | Modest increase in DNA strand breaks |[18] | | THP-1 | 5000 particles/mL | 24 h | Negative response (cytotoxicity) |[20] | | Human Microglia | Weathered PS | N/A | 7 days (in vivo) | Increased cell death in the brain |[21] |

Table 2: Induction of Pro-Inflammatory Cytokines by MPCs in Human Cells



Cell Type / Model	МРС Туре	Concentrati on	Cytokine Increased	Key Finding	Reference
Human Cell Cultures	PET	100 ng/mL	IL-1β	PET induced the strongest inflammator y response	[17][22]
Human Cell Cultures	PET	1 mg/mL	IL-1β, IL-6	Robust, time- dependent increase in cytokines	[17][22]
Human Mast Cells	Polystyrene	N/A	IL-6, Histamine	Consistent activation of immune responses	[1]

| Intestinal Cells | Various | N/A | IL-1 α , IL-6, IL-8, TNF- α | Correlates with intestinal barrier dysfunction |[15] |

Key Experimental Protocols

Reproducible and standardized methodologies are crucial for studying MPC-bio interactions. Below are outlines of key experimental protocols.

5.1. Protocol: In Vitro Cell Exposure and Viability Assay

- MPC Preparation: Suspend a known weight of MPCs in sterile, endotoxin-free PBS.
 Disperse the particles using probe sonication to prevent agglomeration. Characterize the size and zeta potential using Dynamic Light Scattering (DLS).
- Cell Culture: Culture the desired cell line (e.g., Caco-2 for intestinal barrier, THP-1 for immune response) to ~80% confluency in appropriate media.
- Exposure: Replace the cell media with fresh media containing the MPC suspension at various concentrations (e.g., 1, 10, 50, 100 μg/mL). Include a vehicle control (media with



sonicated PBS) and a positive control.

- Incubation: Incubate cells for a defined period (e.g., 24, 48, or 72 hours).
- Viability Assessment (MTT Assay):
 - Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
 - Solubilize the crystals using DMSO or isopropanol.
 - Read the absorbance at 570 nm using a plate reader.
 - Calculate cell viability as a percentage relative to the vehicle control.
- 5.2. Protocol: Genotoxicity Assessment using the Comet Assay

The Comet Assay (Single Cell Gel Electrophoresis) is a widely used method to quantify DNA damage in individual cells.[18]

- Cell Exposure: Expose cells to MPCs as described in Protocol 5.1.
- Cell Harvesting: Harvest the cells and suspend them at a concentration of ~1x10^5 cells/mL
 in low melting point agarose.
- Slide Preparation: Pipette the cell/agarose suspension onto a pre-coated microscope slide and allow it to solidify.
- Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoid.
- Alkaline Unwinding: Place slides in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA.
- Electrophoresis: Apply an electric field. Damaged DNA fragments (negatively charged) will migrate out of the nucleoid towards the anode, forming a "comet tail."

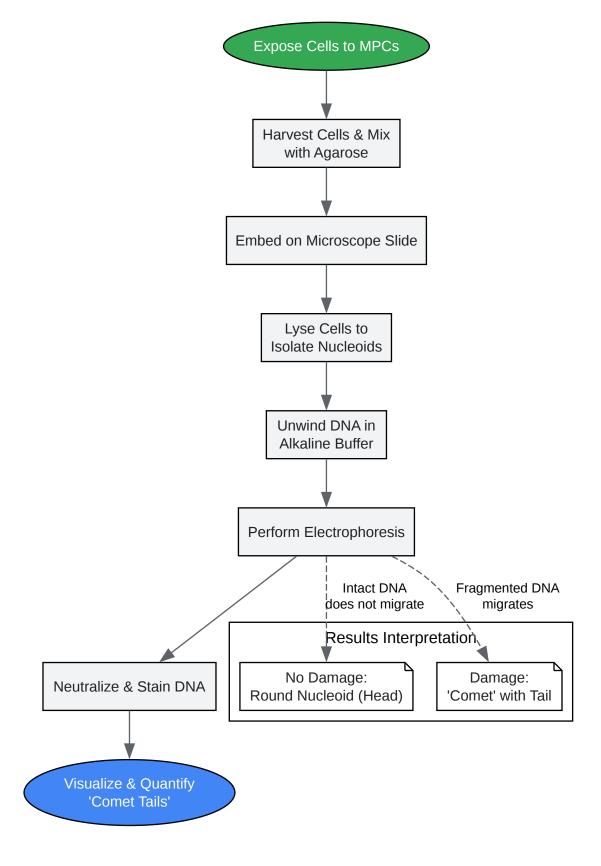
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- Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
- Visualization and Analysis: Visualize the comets using a fluorescence microscope. Use imaging software to quantify the amount of DNA in the tail versus the head, which is proportional to the level of DNA damage.





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Fig. 5: Experimental Workflow for the Comet Assay.



Conclusion and Future Perspectives

The interaction of micro- and nanoplastics with biological systems is a multifaceted process involving cellular uptake, protein corona formation, and the induction of complex toxicological responses, including oxidative stress, inflammation, and genotoxicity. The physicochemical properties of the MPCs are determinant factors in the nature and severity of these biological outcomes. For researchers and drug development professionals, understanding these fundamental interactions is paramount. This knowledge is critical for assessing the health risks posed by environmental MPC exposure and for the safe design and application of nanomedicines, where polymer-based nanoparticles are frequently used. Future research should focus on long-term, low-dose exposure studies that mimic realistic environmental conditions, the combined effects of MPCs with other adsorbed environmental toxins, and the development of standardized protocols to ensure data comparability across studies.

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